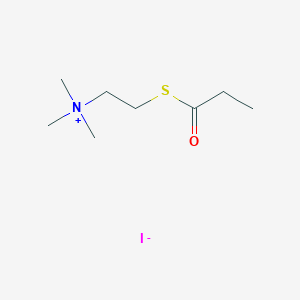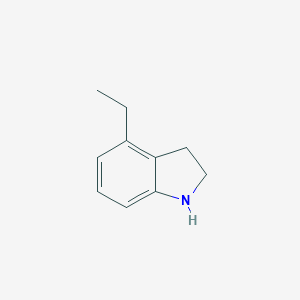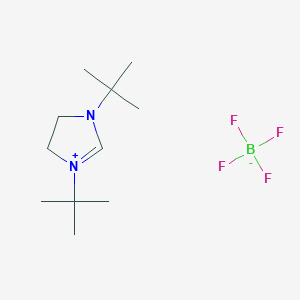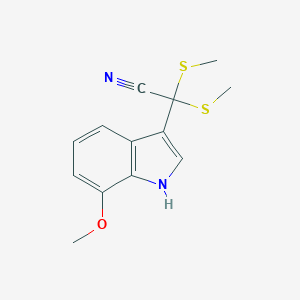
Dithyreanitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithyreanitrile is a natural product found in Dimorphocarpa wislizeni with data available.
科学的研究の応用
Insect Antifeedant Properties
Dithyreanitrile, a sulfur-containing indole alkaloid isolated from the seeds of Dithyrea wislizenii, has been identified as an unusual insect antifeedant. This compound inhibits the feeding of larvae from pests like the fall armyworm and the European corn borer. It is notable for being the first natural product with two sulfur atoms and a nitrile attached to the same carbon, characterized through various methods like X-ray diffraction, spectroscopy, and chemical synthesis (Powell et al., 1991).
Environmental Impact and Soil Nitrogen Cycling
Research has been conducted on the nitrification inhibitors like dicyandiamide (DCD) and dimethylpyrazole phosphate (DMPP), which are related to this compound in structure and function. These studies primarily focus on their impact on environmental factors such as nitrous oxide emissions, carbon dioxide fluxes, and methane oxidation. For instance, DMPP has shown a significant decrease in N2O release in fertilized plots, indicating its potential for reducing greenhouse gas emissions (Weiske et al., 2001).
Effect on Collagen and Bone Structure
Studies involving beta-aminopropionitrile, a compound structurally related to this compound, have shown significant effects on collagen and bone structure in animals. For example, research on rats has indicated alterations in collagen fractions due to beta-aminopropionitrile, causing changes in bone and skin properties (Mikkonen et al., 1960).
Potential Use in Treating Nerve Injuries
Beta-aminopropionitrile, by altering fibrous scar tissue, may have clinical applications in the treatment of injured spinal cord and peripheral nerves. Its ability to permeate injury sites and affect the development of collagenous scar tissue makes it a potential candidate for aiding nerve regeneration (Rankin et al., 1983).
特性
CAS番号 |
128717-80-6 |
|---|---|
分子式 |
C13H14N2OS2 |
分子量 |
278.4 g/mol |
IUPAC名 |
2-(7-methoxy-1H-indol-3-yl)-2,2-bis(methylsulfanyl)acetonitrile |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-5-9-10(7-15-12(9)11)13(8-14,17-2)18-3/h4-7,15H,1-3H3 |
InChIキー |
AUNKBAZALTWNQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
正規SMILES |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
| 128717-80-6 | |
同義語 |
dithyreanitrile |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



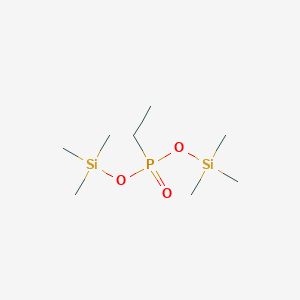
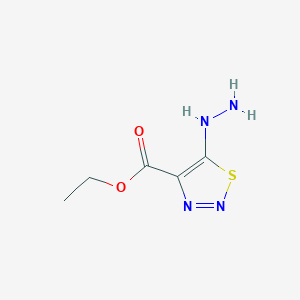

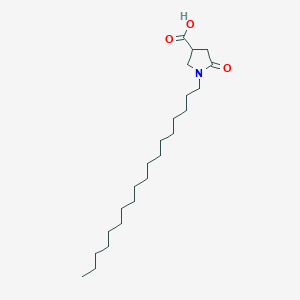
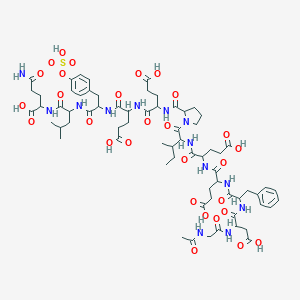




![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)
